molecular formula C15H22F2N4O B7147386 N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide

N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide

Cat. No.: B7147386
M. Wt: 312.36 g/mol
InChI Key: YYUBXGZBVJJNEQ-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an imidazole group and a difluorocyclohexyl moiety, making it a subject of study for its potential biological and chemical properties.

Properties

IUPAC Name

N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N4O/c16-15(17)5-1-2-12(10-15)20-14(22)21-8-3-11(4-9-21)13-18-6-7-19-13/h6-7,11-12H,1-5,8-10H2,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUBXGZBVJJNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)NC(=O)N2CCC(CC2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the imidazole group and the difluorocyclohexyl moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Imidazole Group: This step often involves the use of imidazole derivatives and coupling reactions.

    Attachment of the Difluorocyclohexyl Moiety: This can be done using fluorinated cyclohexane derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclohexyl)-4-(1H-imidazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

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